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An In-depth Technical Guide to the History of Teprotide and the Development of Angiotensin-

Converting Enzyme (ACE) Inhibitors

Abstract
The discovery and development of Angiotensin-Converting Enzyme (ACE) inhibitors represent

a landmark achievement in cardiovascular pharmacology, fundamentally altering the

management of hypertension and heart failure. This technical guide traces the history of this

therapeutic class, beginning with the exploration of snake venom peptides and culminating in

the rational design of potent, orally active drugs. The journey commenced with the discovery of

bradykinin-potentiating factors (BPFs) in the venom of the Brazilian pit viper, Bothrops jararaca.

These peptides, particularly the nonapeptide teprotide (SQ 20,881), were identified as potent

inhibitors of ACE. While teprotide itself demonstrated significant antihypertensive effects in

clinical studies, its utility was limited by its peptide nature, necessitating parenteral

administration. This guide details the pivotal transition from this natural peptide lead to the first

orally active ACE inhibitor, captopril, through a pioneering application of rational drug design by

scientists at Squibb. By postulating a hypothetical model of the ACE active site, researchers

systematically engineered small molecules that mimicked the binding characteristics of the

natural peptide substrate, leading to a revolution in cardiovascular medicine.
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The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that

regulates blood pressure and fluid balance. The enzyme renin, released from the kidneys,

cleaves angiotensinogen to form the decapeptide angiotensin I. Angiotensin I is physiologically

inert and serves as a precursor for the potent vasoconstrictor, angiotensin II. This conversion is

catalyzed by the Angiotensin-Converting Enzyme (ACE). ACE, a zinc metallopeptidase, is also

identical to kininase II, the enzyme responsible for the degradation of bradykinin, a potent

vasodilator. Therefore, ACE activity increases blood pressure through a dual mechanism: the

production of the vasoconstrictor angiotensin II and the breakdown of the vasodilator

bradykinin. This dual role made ACE a prime target for antihypertensive drug development.
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The dual action of ACE in the Renin-Angiotensin System.
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The Discovery of Teprotide from Snake Venom
The story of ACE inhibitors begins in the 1960s with the work of Brazilian scientist Sérgio

Henrique Ferreira. While studying the venom of the pit viper Bothrops jararaca, Ferreira

discovered a mixture of peptides he named bradykinin-potentiating factor (BPF), which

enhanced the effects of bradykinin. This suggested that the peptides were inhibiting the

enzyme responsible for bradykinin's degradation, kininase II.

In 1968, Y.S. Bakhle demonstrated that a peptide mixture from the same venom also inhibited

ACE. This critical finding, coupled with the knowledge that ACE and kininase II were the same

enzyme, established a clear path forward. Ferreira, in collaboration with researchers at Squibb,

proceeded to isolate and sequence nine of these bradykinin-potentiating peptides (BPPs). The

most potent and long-acting of these was a nonapeptide, later synthesized and named

teprotide (SQ 20,881).

Early Research and Clinical Evaluation of Teprotide
Teprotide was the first ACE inhibitor to be tested in humans and proved to be a highly effective

antihypertensive agent. Clinical studies confirmed that when administered intravenously,

teprotide effectively lowered blood pressure in hypertensive patients. These trials were crucial

as they provided the "proof of concept" that ACE inhibition was a viable and effective strategy

for treating hypertension.

However, teprotide had significant limitations that prevented its widespread clinical use. As a

peptide, it was not orally bioavailable and had to be administered by injection. Furthermore, its

isolation from venom or complex synthesis made it expensive to produce. Despite these

drawbacks, the success of teprotide spurred the search for an orally active, non-peptide ACE

inhibitor.

The Dawn of Rational Drug Design: From Teprotide
to Captopril
The development of a practical ACE inhibitor fell to a team at the Squibb Institute for Medical

Research, led by David Cushman and Miguel Ondetti. Instead of random screening, they

embarked on a logical, structure-based drug design campaign, a novel approach at the time.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1582845?utm_src=pdf-body
https://www.benchchem.com/product/b1582845?utm_src=pdf-body
https://www.benchchem.com/product/b1582845?utm_src=pdf-body
https://www.benchchem.com/product/b1582845?utm_src=pdf-body
https://www.benchchem.com/product/b1582845?utm_src=pdf-body
https://www.benchchem.com/product/b1582845?utm_src=pdf-body
https://www.benchchem.com/product/b1582845?utm_src=pdf-body
https://www.benchchem.com/product/b1582845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Their strategy was based on a key insight: ACE was a zinc metallopeptidase, and they

hypothesized that its active site was similar to that of a well-characterized enzyme,

carboxypeptidase A. This led them to create a hypothetical model of the ACE active site, which

guided their design of small-molecule inhibitors.

The key features of their model for inhibitor binding were:

A terminal carboxylate group to interact with a positively charged residue in the active site.

A zinc-binding group to chelate the essential zinc ion in the enzyme's catalytic center.

Specific amino acid-like structures to fit into the enzyme's specificity pockets (S1' and S2').

Their research began with succinyl-L-proline, a compound chosen because proline is the C-

terminal amino acid in most of the snake venom peptides. While it was a weak but specific

inhibitor, it validated their approach. Through systematic structure-activity relationship (SAR)

studies, they optimized the molecule. The pivotal breakthrough came with the replacement of

the succinyl carboxyl group with a sulfhydryl (-SH) group, which had a much stronger affinity for

the active-site zinc ion. This modification resulted in a 2,000-fold increase in inhibitory potency

and led to the creation of captopril, the first orally active and potent ACE inhibitor. The entire

logical process from the initial concept to the first orally active compound took only about a

year.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Teprotide (Snake Venom Peptide)
- Potent but not orally active

- C-terminal Proline

Hypothetical Model of ACE Active Site
(Analogy to Carboxypeptidase A)

- Zinc Ion
- Cationic Site

- Specificity Pockets

 Structural Clue
(Proline)

Succinyl-L-Proline
- Weak but specific inhibitor

- Validated the model

 Guided Design of

Structure-Activity
Relationship (SAR) Studies

 Optimized via

Key Insight:
Replace Carboxyl with Sulfhydryl (-SH)

for strong Zinc binding

 Led to

Captopril
- Potent, specific, and

ORALLY ACTIVE inhibitor

 Resulted in

Click to download full resolution via product page

Logical progression from the teprotide lead to captopril.
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Development of Second and Third-Generation ACE
Inhibitors
Captopril was a groundbreaking success, but its use was associated with side effects like skin

rash and taste disturbances, which were attributed to the sulfhydryl group. This prompted the

development of second-generation, non-sulfhydryl ACE inhibitors. Researchers designed

compounds like enalapril and lisinopril, which use a carboxyl group to chelate the zinc ion,

mimicking a tripeptide substrate. Enalapril is a prodrug, converted to its active form, enalaprilat,

in the body. Lisinopril is an active drug in its own right.

Later research uncovered that somatic ACE has two homologous catalytic domains, the N-

domain and the C-domain. This discovery led to the development of domain-selective

inhibitors, such as RXP 407 (N-domain selective) and RXPA 380 (C-domain selective), allowing

for more nuanced investigation of the distinct physiological roles of each domain.

Experimental Protocols
Isolation of Bradykinin-Potentiating Peptides
The original isolation of BPPs from Bothrops jararaca venom involved a multi-step purification

process.

Crude Venom Preparation: Lyophilized crude venom is dissolved in an appropriate buffer.

Gel Filtration Chromatography: The dissolved venom is subjected to gel filtration (e.g., on

Sephadex G-25) to separate molecules based on size. The low molecular weight fraction,

containing the peptides, is collected.

Ion-Exchange Chromatography: The active fraction from gel filtration is further purified using

ion-exchange chromatography (e.g., on Dowex 50-X2) to separate peptides based on

charge.

Activity Monitoring: At each stage, fractions are tested for their ability to potentiate

bradykinin-induced contractions in an isolated tissue preparation, such as the guinea pig

ileum.
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Peptide Sequencing: Purified active peptides are then subjected to amino acid analysis and

sequencing to determine their structure.
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Workflow for the isolation of Bradykinin-Potentiating Peptides.

ACE Inhibition Assay
The activity of ACE inhibitors is quantified by measuring their ability to inhibit the enzyme's

catalytic activity in vitro. A common method uses the synthetic substrate Hippuryl-L-Histidyl-L-

Leucine (HHL).

Reaction Setup: The ACE enzyme is pre-incubated with the inhibitor solution (e.g., captopril,

teprotide) at a controlled temperature (typically 37°C) and pH.

Substrate Addition: The reaction is initiated by adding the HHL substrate.

Enzymatic Reaction: ACE cleaves HHL into hippuric acid (HA) and the dipeptide His-Leu.

Reaction Termination: The reaction is stopped after a defined incubation period, often by

adding a strong acid (e.g., HCl).

Quantification: The amount of hippuric acid produced is quantified. This can be done by

extracting the HA with an organic solvent (e.g., ethyl acetate), evaporating the solvent, and

measuring the absorbance of the redissolved HA via spectrophotometry. Alternatively, HPLC

can be used for separation and quantification.

Calculation: The percentage of ACE inhibition is calculated by comparing the amount of HA

produced in the presence of the inhibitor to a control reaction without the inhibitor. The IC50

value (the concentration of inhibitor required to reduce ACE activity by 50%) is then

determined.

Quantitative Data Summary
The development of ACE inhibitors involved extensive quantitative analysis to compare the

potency of different compounds. The IC50 value is a standard measure of an inhibitor's

potency.
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Compound Type IC50 (nM) Key Characteristics

Teprotide (SQ 20,881) Peptide ~100-460

Natural peptide lead,

potent, not orally

active.

Succinyl-L-proline Small Molecule ~330,000
Early prototype, weak

but specific inhibitor.

Captopril (SQ 14,225) Small Molecule ~1.7-23

First orally active ACE

inhibitor, sulfhydryl

group.

Enalaprilat Small Molecule ~0.6-1.2

Active metabolite of

enalapril, non-

sulfhydryl.

Lisinopril Small Molecule ~1.2
Non-sulfhydryl, not a

prodrug.

Note: IC50 values can vary depending on the specific assay conditions and enzyme source.

Conclusion
The history of teprotide and the subsequent development of ACE inhibitors is a compelling

example of how natural products can inspire transformative drug discovery. The journey from a

snake venom peptide to rationally designed, orally active drugs like captopril and enalapril

revolutionized the treatment of hypertension and heart failure. It not only provided a powerful

new class of therapeutics but also championed the principles of logical drug design,

demonstrating how a deep understanding of enzyme mechanisms and structure-activity

relationships can lead to profound medical advancements. The legacy of teprotide continues

to influence the field, reminding researchers of the rich potential held within natural sources for

novel therapeutic leads.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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